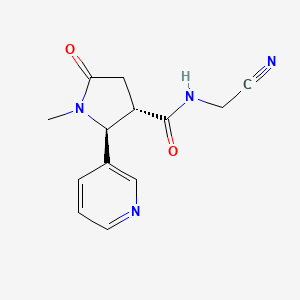

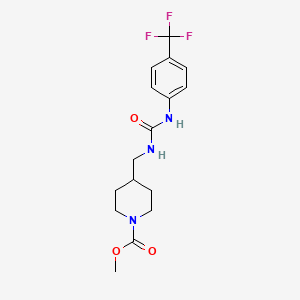

Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in preclinical studies and is being investigated for its use in treating various diseases such as cancer and autoimmune disorders.

Aplicaciones Científicas De Investigación

Discovery of Soluble Epoxide Hydrolase Inhibitors

R. K. Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. This research highlighted the triazine heterocycle's critical role in potency and selectivity, with phenyl group substitution reducing clearance and improving oral exposure. This work underscores the importance of piperidine derivatives in the development of enzyme inhibitors with potential therapeutic applications (R. K. Thalji et al., 2013).

Molecular Structure Studies

I. Khan et al. (2013) conducted synthesis and reported on the crystal and molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine. This study provides insights into the molecular interactions, such as hydrogen bonding and C-H…π interactions, which are crucial for understanding the chemical and physical properties of similar compounds (I. Khan et al., 2013).

PET Imaging Applications

K. Kumata et al. (2015) developed a promising PET tracer for in vivo imaging of fatty acid amide hydrolase in the brain. Their work involved the synthesis of a complex piperidine derivative, demonstrating the role of such compounds in developing diagnostic tools for neurological research (K. Kumata et al., 2015).

Synthesis and Biological Activity

R. Kumar et al. (2008) described the stereoselective synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis. This research demonstrates the application of piperidine derivatives in antimicrobial therapy, highlighting their potential in addressing drug-resistant bacterial infections (R. Kumar et al., 2008).

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

Compounds with a trifluoromethyl group have been shown to enhance the inhibition of certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction .

Result of Action

Compounds with similar structures have shown various biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Propiedades

IUPAC Name |

methyl 4-[[[4-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3/c1-25-15(24)22-8-6-11(7-9-22)10-20-14(23)21-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-10H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPHLUDXBJHTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B3014904.png)

![4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3014905.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3014906.png)

![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3014911.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3014912.png)